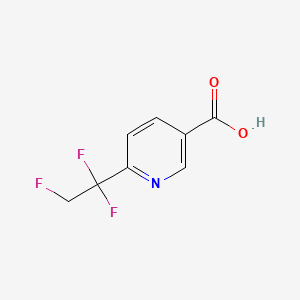
6-(1,1,2-Trifluoroethyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,1,2-Trifluoroethyl)pyridine-3-carboxylic acid is a fluorinated heterocyclic compound It features a pyridine ring substituted with a trifluoroethyl group at the 6-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under catalytic conditions . The reaction conditions often involve the use of palladium or copper catalysts and can be carried out under mild temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(1,1,2-Trifluoroethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives.
科学研究应用
6-(1,1,2-Trifluoroethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 6-(1,1,2-Trifluoroethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
相似化合物的比较
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group at the 4-position.
Uniqueness
6-(1,1,2-Trifluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group. This can result in different reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
6-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-8(10,11)6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) |
InChI 键 |
DQWABPFGCPAZAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)O)C(CF)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


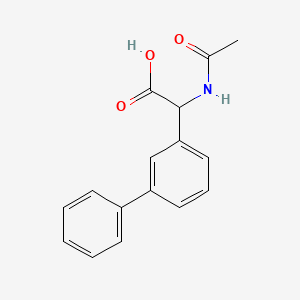
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
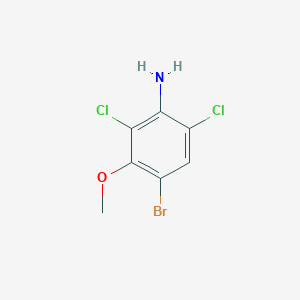
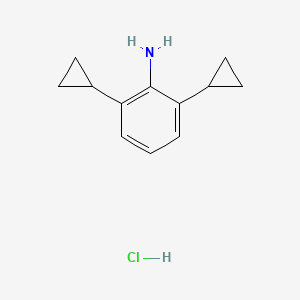
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
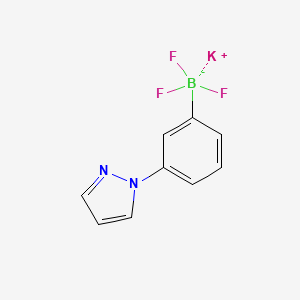
![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
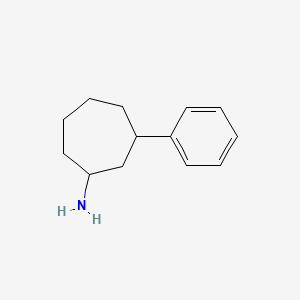
![Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
